Piridine polialcoliche
Polyhalopyridines are a class of organic compounds characterized by the presence of multiple halogen atoms attached to pyridine rings. These molecules exhibit diverse chemical and physical properties depending on the specific halogen substituents (such as chlorine, bromine, or iodine) and their positions within the pyridine ring structure. Due to their unique electronic and structural features, polyhalopyridines find applications in various fields including catalysis, materials science, and medicinal chemistry.
In catalysis, certain polyhalopyridine complexes can serve as efficient catalysts for organic reactions such as arylation or Friedel-Crafts alkylation. Their ability to stabilize transition metal species makes them valuable tools in synthesis. In materials science, these compounds are explored for their potential use in designing novel conducting polymers and electroactive materials due to their redox-active nature.
In pharmaceutical research, polyhalopyridines may act as drug precursors or exhibit biological activities themselves, making them of interest for developing new therapeutic agents. The tunable electronic properties arising from halogen substitutions allow for the rational design of compounds with specific desired functionalities, thereby enhancing their utility in both academic and industrial settings.

Struttura | Nome chimico | CAS | MF |
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2,4-Dichloro-3,6-dimethylpyridine | 83791-90-6 | C7H7Cl2N |
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5-Bromo-2-chloro-4-(tributylstannyl)pyridine | 821773-99-3 | C17H29BrClNSn |
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4-(azidomethyl)-2,6-dichloropyridine | 823189-02-2 | C6H4Cl2N4 |
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3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | 823222-22-6 | C6H2BrClF3N |
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Pyridine, 4,5-dichloro-2-(trifluoromethyl)- | 823221-98-3 | C6H2Cl2F3N |
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Tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate | 825643-58-1 | C11H14ClIN2O2 |
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2,5-Dichloro-4-methylpyridine | 886365-00-0 | C6H5Cl2N |
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2-Bromo-3-chloro-4-methylpyridine | 884495-42-5 | C6H5BrClN |
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2,3-Diiodopyridine | 83674-70-8 | C5H3I2N |
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3-Chloro-4-fluoropyridine | 883107-69-5 | C5H3ClFN |
Letteratura correlata
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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